6-Bromobenzo[d]thiazole-4-carboxylic acid
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Overview
Description
6-Bromobenzo[d]thiazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrNO2S It is characterized by a bromine atom attached to a benzothiazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[d]thiazole-4-carboxylic acid typically involves the bromination of benzo[d]thiazole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, thiourea, or primary amines are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed:
Substitution Products: Various substituted benzothiazole derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Bromobenzo[d]thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery and development.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[d]thiazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its bromine and carboxylic acid functional groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways. The specific molecular targets and pathways involved depend on the particular application and the structure of the derivatives formed .
Comparison with Similar Compounds
Benzo[d]thiazole-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Chlorobenzo[d]thiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
6-Fluorobenzo[d]thiazole-4-carboxylic acid:
Uniqueness: 6-Bromobenzo[d]thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds and bioactive molecules .
Properties
IUPAC Name |
6-bromo-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-5(8(11)12)7-6(2-4)13-3-10-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFBUMVRCPMED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784111-07-4 |
Source
|
Record name | 6-bromo-1,3-benzothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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